molecular formula C10H10N2O2 B5718394 1-(2-furoyl)-3,5-dimethyl-1H-pyrazole

1-(2-furoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5718394
M. Wt: 190.20 g/mol
InChI Key: LLJSRUPSMPLORG-UHFFFAOYSA-N
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Description

1-(2-furoyl)-3,5-dimethyl-1H-pyrazole, also known as FDP, is a chemical compound that has been studied extensively for its potential applications in scientific research. FDP has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Scientific Research Applications

Synthesis and Reactivity

  • Microwave-Assisted Synthesis : A novel series of 5-amino-1H-pyrazole derivatives including 2-furoyl moieties were synthesized using microwave irradiation, showcasing the potential for efficient synthetic routes in heterocyclic chemistry (Dhibi et al., 2022).

  • Synthesis of Pyrazole Derivatives : Synthesis of tri-substituted pyrazoles, including derivatives with the furoyl group, has been achieved. These compounds demonstrated moderate antibacterial and antioxidant activities, highlighting their potential in pharmaceutical applications (Lynda, 2021).

  • Catalysis and Material Science : Furoyl and thiophene carbonyl linker pyrazolyl palladium(II) complexes have been synthesized and evaluated as ethylene oligomerization catalysts, indicating their utility in material science and catalysis (Ojwach et al., 2005).

  • Organic Synthesis : Pyrazole derivatives including furoyl-substituted ones have been synthesized and characterized, playing a role in the development of novel organic compounds with potential biological activities (Karrouchi et al., 2019).

  • Corrosion Inhibition : Pyrazole derivatives, including those with a furoyl group, have been studied for their role as corrosion inhibitors, particularly in steel-electrolyte interfaces in acidic environments. This application is significant in industrial maintenance and protection (El Arrouji et al., 2020).

  • Antimicrobial Activity : Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, which include pyrazol-1-yl groups, have demonstrated pronounced antimicrobial properties. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety is key to this activity, indicating its significance in developing new antimicrobial agents (Sirakanyan et al., 2021).

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJSRUPSMPLORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-1H-pyrazol-1-yl)(furan-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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